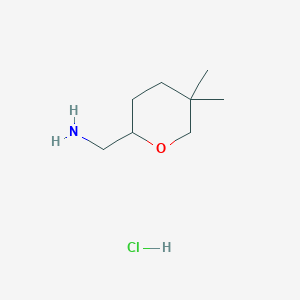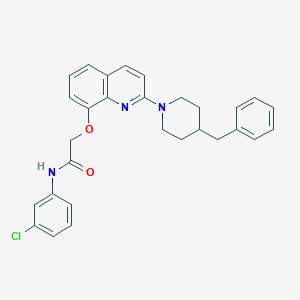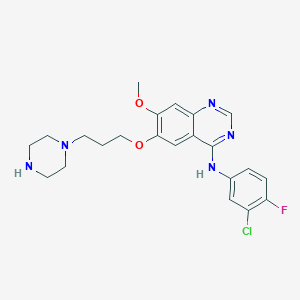
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride is a chemical compound with a molecular formula of C6H10ClN3 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H9N3.2ClH/c7-3-2-6-8-4-1-5-9-6;;/h1,4-5H,2-3,7H2;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
This compound is a solid substance . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Applications De Recherche Scientifique
Antibacterial Activity
Research has demonstrated the synthesis of compounds related to 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride, showing significant antibacterial activity. For instance, Merugu et al. (2010) explored the microwave-assisted synthesis of piperidine containing pyrimidine imines and thiazolidinones derivatives, showing promising antibacterial properties Merugu, Ramesh, & Sreenivasulu, 2010.
Aldose Reductase Inhibition and Antioxidant Activity
Compounds structurally related to this compound have been investigated for their aldose reductase inhibition and antioxidant properties. La Motta et al. (2007) reported on pyrido[1,2-a]pyrimidin-4-one derivatives, highlighting their submicromolar inhibitory potency against aldose reductase and significant antioxidant activities La Motta et al., 2007.
Catalytic and Coordination Chemistry
The synthesis and characterization of chiral, conformationally mobile ligands, including derivatives of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine, have contributed to the development of coordination chemistry and catalysis. Canary et al. (1998) discussed the synthesis of ligands forming pseudo C3-symmetric complexes with metal salts, offering insights into their structural and chiroptical properties Canary, Allen, Castagnetto, Chiu, Toscano, & Wang, 1998.
Corrosion Inhibition
Research by Hegazy et al. (2012) on Schiff bases, including those related to 2-Phenyl-1-(pyrimidin-2-yl)ethanamine, has highlighted their effectiveness as corrosion inhibitors for carbon steel in acidic environments. This study underscores the potential of these compounds in protecting metals from corrosion Hegazy, Hasan, Emara, Bakr, & Youssef, 2012.
Synthesis and Biological Screening
The synthesis of novel compounds and their subsequent biological screening have revealed the diverse potential applications of this compound derivatives. Bhat et al. (2014) synthesized a new series of pyrimidine derivatives and evaluated them for anti-inflammatory, analgesic, cytotoxic, and antitubercular activities, showing the versatility of these compounds in medicinal chemistry Bhat, Kumar, Nisar, & Kumar, 2014.
Mécanisme D'action
Target of Action
The primary targets of 2-Phenyl-1-(pyrimidin-2-yl)ethanamine hydrochloride are currently unknown. This compound is relatively new and research is ongoing to identify its specific targets and their roles in biological systems .
Biochemical Pathways
As research progresses, it is expected that the compound’s influence on various biochemical pathways and their downstream effects will be revealed .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown . As research advances, these effects will be identified and characterized, providing valuable insights into the compound’s potential therapeutic applications.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as temperature, pH, and the presence of other molecules can impact how this compound interacts with its targets . .
Propriétés
IUPAC Name |
2-phenyl-1-pyrimidin-2-ylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3.ClH/c13-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10;/h1-8,11H,9,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLUBKQRXKTYUQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC=CC=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-Aminocycloheptyl)methyl]-5-(oxolan-2-yl)-1,3-oxazole-4-carboxamide;hydrochloride](/img/structure/B2897352.png)
![Methyl 4-[(chloroacetyl)(methyl)amino]benzoate](/img/structure/B2897355.png)
![6-chloro-4-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2897356.png)
![2,5-dichloro-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2897357.png)

![Methyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2897359.png)
![N-(5-chloro-2-methylphenyl)-2-((8-methyl-3-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2897360.png)
![3-amino-N-(2,5-dimethylphenyl)-6-(thiophen-2-yl)-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2897363.png)
![6,7-Dimethoxy-3-(4-methoxyphenyl)sulfonyl-1-[(3-methylphenyl)methyl]quinolin-4-one](/img/structure/B2897365.png)


![(Z)-2-Cyano-3-(2,4-dichlorophenyl)-N-[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]prop-2-enamide](/img/structure/B2897370.png)
